molecular formula C7H7ClFN B1295489 3-Chloro-4-fluorobenzylamine CAS No. 72235-56-4

3-Chloro-4-fluorobenzylamine

Cat. No.: B1295489
CAS No.: 72235-56-4
M. Wt: 159.59 g/mol
InChI Key: LQAUXDMGRBWDIU-UHFFFAOYSA-N
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Description

3-Chloro-4-fluorobenzylamine: is an organic compound with the chemical formula C₇H₇ClFN . It is a derivative of benzylamine, where the benzene ring is substituted with chlorine and fluorine atoms at the 3 and 4 positions, respectively. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Scientific Research Applications

3-Chloro-4-fluorobenzylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

    Biology: It serves as a building block for the synthesis of biologically active compounds.

    Medicine: It is explored for its potential use in drug development and medicinal chemistry.

    Industry: It is used in the production of specialty chemicals and materials.

Biochemical Analysis

Biochemical Properties

3-Chloro-4-fluorobenzylamine plays a significant role in biochemical reactions, particularly as an inhibitor of HIV integrase. This enzyme is essential for the replication of the HIV virus, and by inhibiting its activity, this compound can prevent the integration of viral DNA into the host cell’s genome. The compound binds tightly to hydrophobic regions in the enzyme’s active site, blocking the catalytic activity required for viral replication . Additionally, this compound inhibits amide formation and amines, which are necessary for protein synthesis .

Cellular Effects

This compound has been shown to influence various cellular processes. In HIV-infected cells, it inhibits the integration and replication of the virus, thereby reducing viral load and preventing the spread of infection . The compound’s impact on cell signaling pathways, gene expression, and cellular metabolism is primarily related to its inhibition of HIV integrase, which disrupts the normal function of infected cells and leads to their eventual death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of HIV integrase. By occupying this site, the compound prevents the enzyme from catalyzing the integration of viral DNA into the host genome . This inhibition is achieved through strong interactions with hydrophobic regions within the enzyme, effectively blocking its catalytic activity. Additionally, this compound may influence gene expression by preventing the formation of amides and amines necessary for protein synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods or under harsh conditions . Long-term studies have shown that the compound can maintain its inhibitory effects on HIV integrase for several weeks, although its potency may decrease with prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits HIV integrase without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney function . Threshold effects have been noted, where a minimum concentration is required to achieve significant inhibition of viral replication .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its role as an inhibitor of HIV integrase. The compound interacts with enzymes and cofactors involved in protein synthesis, disrupting the formation of amides and amines . This disruption can affect metabolic flux and alter metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to areas where HIV integrase is active, enhancing its inhibitory effects. The compound’s distribution is influenced by its hydrophobic nature, which allows it to accumulate in lipid-rich regions of the cell .

Subcellular Localization

The subcellular localization of this compound is primarily within the nucleus, where HIV integrase operates . The compound’s activity is enhanced by its ability to target specific compartments within the cell, including the nucleus and other organelles involved in viral replication . Post-translational modifications and targeting signals may direct this compound to these specific locations, ensuring its effective inhibition of HIV integrase .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluorobenzylamine typically involves the following steps:

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-fluorobenzylamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are employed.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzylamines can be formed.

    Oxidation Products: Imines or nitriles can be obtained.

    Reduction Products: Secondary amines are typically formed.

Comparison with Similar Compounds

    3-Chloro-4-fluoroaniline: Similar structure but with an amine group directly attached to the benzene ring.

    4-Fluorobenzylamine: Lacks the chlorine atom, making it less reactive in certain substitution reactions.

    3-Chloro-4-fluorophenylmethanamine: Similar structure but with different substitution patterns.

Uniqueness: 3-Chloro-4-fluorobenzylamine is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which enhances its reactivity and allows for diverse chemical transformations. This dual substitution pattern makes it a valuable intermediate in organic synthesis and a versatile compound in scientific research.

Properties

IUPAC Name

(3-chloro-4-fluorophenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN/c8-6-3-5(4-10)1-2-7(6)9/h1-3H,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQAUXDMGRBWDIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60222549
Record name 3-Chloro-4-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72235-56-4
Record name 3-Chloro-4-fluorobenzylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072235564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Chloro-4-fluorobenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60222549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-4-fluorobenzylamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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